molecular formula C14H19ClN2O4S B1416483 2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide CAS No. 1087784-12-0

2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide

Cat. No.: B1416483
CAS No.: 1087784-12-0
M. Wt: 346.8 g/mol
InChI Key: KMICSIPZCUNJIX-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide is a chemical compound with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 g/mol . It is used in proteomics research and may have specific applications in various contexts.

Scientific Research Applications

Gastroprokinetic Activity

Research on compounds structurally related to 2-chloro-N-{2-[(morpholin-4-ylsulfonyl)methyl]benzyl}acetamide has shown that alterations in the amide linkage of certain acetamide derivatives can significantly affect their gastroprokinetic activity. For example, the reversal of the amide bond in some compounds resulted in decreased activity, highlighting the importance of the amide bond's orientation for potent gastroprokinetic effects. The spatial arrangement of the morpholine ring and the N-benzyl group was found to be crucial for the activity of these compounds (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).

Anticonvulsant Agents

Benzothiazole derivatives featuring an acetamido pharmacophore, including those with morpholino groups, have been synthesized and characterized for their anticonvulsant properties. Some of these compounds demonstrated promising lead qualities for anticonvulsant activity, highlighting the potential of acetamide derivatives with morpholino groups in the development of new anticonvulsant medications (Amir, Asif, Ali, & Hassan, 2012).

Antimicrobial and Antifungal Activity

Studies on novel imines and thiazolidinones derived from 2-chloro-N-(4-sulfamoylphenyl)acetamides, including compounds with morpholine substitutions, have shown antimicrobial and antifungal efficacy. These compounds were evaluated against various bacterial and fungal strains, indicating the potential of morpholine-containing acetamides in antimicrobial and antifungal applications (Fuloria, Singh, Yar, & Ali, 2009).

Antinociceptive and Anti-inflammatory Activity

Some acetamide derivatives, including those with morpholine components, have been studied for their antinociceptive (pain-relieving) and anti-inflammatory activities. These studies have identified specific compounds that exhibit significant activity in these areas, suggesting the utility of morpholine-containing acetamides in developing pain and inflammation treatments (Doğruer, Unlü, Şahin, & Yeşilada, 1998).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide has been investigated for its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. The studies showed that this compound could significantly inhibit corrosion, suggesting potential applications in protecting metal surfaces in acidic environments (Nasser & Sathiq, 2016).

Properties

IUPAC Name

2-chloro-N-[[2-(morpholin-4-ylsulfonylmethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-22(19,20)17-5-7-21-8-6-17/h1-4H,5-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMICSIPZCUNJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=CC=C2CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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